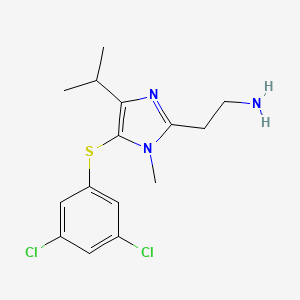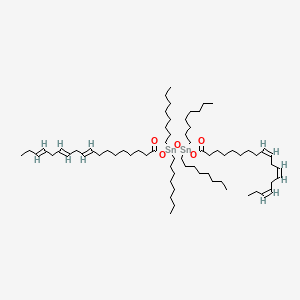
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound. It features a unique structure with multiple octadecatrienoyloxy groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the esterification of octadecatrienoic acid derivatives with tetraoctyldistannoxane. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tin centers, where ligands such as halides or alkoxides replace the octadecatrienoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Organotin halides or alkoxides.
Scientific Research Applications
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1,2-Di-(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-3-{[(2R,5R,6R)-3,4,5-trihydroxy-6-({[(2R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate .
- **3-[(9Z,12Z,15Z)-9,12,15-Octadecatrienoyloxy]-2-(octadecyloxy)propyl docosanoate .
Uniqueness
(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane stands out due to its tetraoctyldistannoxane core, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
85938-44-9 |
|---|---|
Molecular Formula |
C68H126O5Sn2 |
Molecular Weight |
1261.1 g/mol |
IUPAC Name |
[[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b4-3+,7-6+,10-9+;4-3-,7-6-,10-9-;;;;;;; |
InChI Key |
RZVKVLBAWRYDQK-LFRGSLQTSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



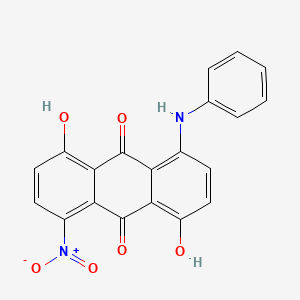
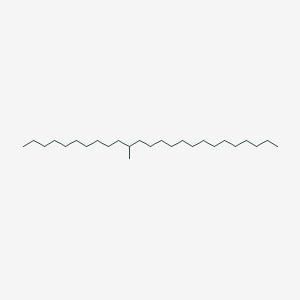



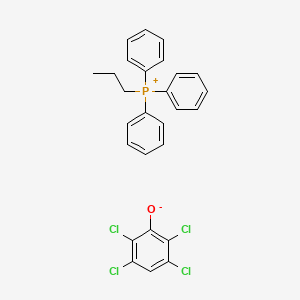
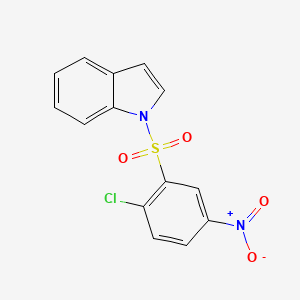
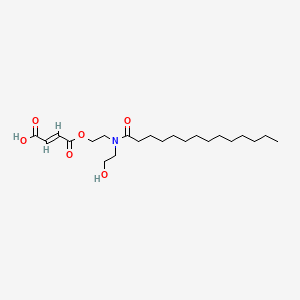
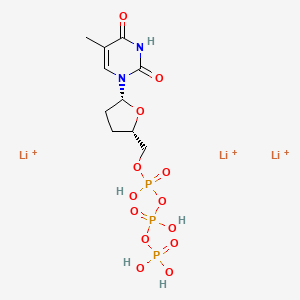
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
